Pemirolast

Catalog No.
S583672
CAS No.
69372-19-6
M.F
C10H8N6O
M. Wt
228.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemirolast

CAS Number

69372-19-6

Product Name

Pemirolast

IUPAC Name

9-methyl-3-(2H-tetrazol-5-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C10H8N6O/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8/h2-5H,1H3,(H,12,13,14,15)

InChI Key

HIANJWSAHKJQTH-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3

solubility

In water, 1.9X10+4 mg/L at 25 °C /Estimated/
4.62e-01 g/L

Synonyms

9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one, 9-TBX, Alamast, BMY 26517, BMY-26517, pemirolast, pemirolast potassium salt

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3

Allergic Conjunctivitis

Several studies have investigated the efficacy and safety of pemirolast in alleviating symptoms of allergic conjunctivitis. These studies have shown that pemirolast can be effective in:

  • Reducing ocular itching: A pooled analysis of two studies: found that pemirolast was effective in preventing ocular itching in patients with allergic conjunctivitis during allergy season.
  • Treating seasonal allergic conjunctivitis: A comparative study: compared pemirolast with another medication, nedocromil sodium, and found both to be effective in treating seasonal allergic conjunctivitis.

Other Potential Applications

While pemirolast is primarily used for allergic conjunctivitis, some scientific research has explored its potential applications in other areas, including:

  • Seasonal allergic rhinitis: A pilot study: suggests pemirolast may be beneficial in preventing symptoms of seasonal allergic rhinitis, but further research is needed.
  • Glomerulonephritis: This is a kidney disease. A study: suggests pemirolast may be effective in reducing proteinuria, a symptom of glomerulonephritis, but more research is needed to confirm this.

Pemirolast is a pharmacological compound classified as a mast cell stabilizer, primarily used to alleviate allergic reactions. It is marketed under various trade names, including Alamast and Alegysal. The chemical formula for pemirolast is C10H8N6OC_{10}H_{8}N_{6}O, and it has a molar mass of approximately 228.215 g/mol. Pemirolast functions by inhibiting the release of inflammatory mediators such as histamine from mast cells, thereby mitigating symptoms associated with allergic responses, particularly in conditions like allergic conjunctivitis and asthma .

Pemirolast acts as a mast cell stabilizer []. Mast cells are immune system cells that release histamine and other inflammatory mediators during allergic reactions. Pemirolast is believed to prevent the release of these mediators from mast cells, thereby reducing allergic symptoms like itching and inflammation []. The exact mechanism by which it achieves this is still under investigation, but it may involve inhibiting calcium influx into mast cells or interacting with specific enzymes involved in mediator release [].

, primarily involving its interaction with histamine H1 receptors. By binding to these receptors, pemirolast effectively blocks the action of histamine, which is responsible for symptoms such as itching and swelling during allergic reactions. This antagonistic action leads to the stabilization of mast cells and prevents their degranulation, which is crucial in the allergic response . Additionally, pemirolast inhibits antigen-induced calcium ion influx into mast cells, further contributing to its stabilizing effects .

Pemirolast demonstrates significant biological activity as an anti-allergic agent. Its primary mechanism involves:

  • Mast Cell Stabilization: Prevents the release of histamine and other inflammatory mediators.
  • Histamine Receptor Antagonism: Competes with histamine for binding sites on H1 receptors.
  • Inhibition of Eosinophil Chemotaxis: Reduces the migration of eosinophils into tissues affected by allergies.

These actions contribute to its effectiveness in treating allergic conjunctivitis and other hypersensitivity reactions .

The synthesis of pemirolast involves multi-step organic reactions that typically include:

  • Formation of Pyridopyrimidine Core: The initial step involves constructing the pyridopyrimidine structure, which serves as the backbone for pemirolast.
  • Introduction of Functional Groups: Various functional groups are introduced through electrophilic substitutions and condensation reactions.
  • Final Modifications: The final steps often involve purification processes such as crystallization or chromatography to obtain pemirolast in its pure form.

Specific synthetic routes may vary depending on the desired purity and yield .

Pemirolast has several clinical applications:

  • Allergic Conjunctivitis: Used in ophthalmic solutions to relieve symptoms such as itching and redness caused by allergies.
  • Asthma Management: Investigated for its potential role in managing asthma symptoms by stabilizing mast cells in the respiratory tract.
  • Potential COVID-19 Treatment: Recent studies have suggested that pemirolast may interfere with SARS-CoV-2 spike protein interactions, indicating possible antiviral properties .

Pemirolast's interactions have been studied extensively:

  • Drug Interactions: It may interact with other antihistamines or medications affecting mast cell function, necessitating careful monitoring when co-administered.
  • Biological Interactions: Studies indicate that pemirolast can modulate immune responses by influencing cytokine release from immune cells, further establishing its role in allergy management .

Several compounds share structural or functional similarities with pemirolast. Here are a few notable examples:

Compound NameChemical FormulaMechanism of ActionUnique Features
KetotifenC13H12N2C_{13}H_{12}N_2H1 receptor antagonistAlso acts as a mast cell stabilizer
OlopatadineC21H23N3C_{21}H_{23}N_3Dual-action H1 antagonist and mast cell stabilizerLonger duration of action
LevocabastineC20H22N2C_{20}H_{22}N_2H1 receptor antagonistPrimarily used in ophthalmic formulations

Pemirolast's uniqueness lies in its specific action on mast cells and its potential applications beyond traditional antihistamines, including emerging research on viral interactions .

Pemirolast, a tetrazole-containing heterocyclic compound with the chemical formula C10H8N6O, has been synthesized through several established routes that have evolved over time [1] [2]. The development of efficient synthetic pathways for this compound has been crucial for its industrial production and commercial availability [3]. The original synthesis route, documented in U.S. Patent No. 4,122,274, involves a multi-step process starting with readily available precursors [5].

The primary synthetic pathway begins with the condensation of 2-amino-3-methylpyridine (I) with ethoxymethylenemalonodinitrile (II) [5]. This reaction produces a monocyclic intermediate (III), which exists in tautomeric equilibrium with the pyridopyrimidine derivative (IV) [5] [6]. This key intermediate serves as the foundation for the subsequent formation of the tetrazole ring system that characterizes the pemirolast structure [5].

The conversion of intermediate (IV) to pemirolast involves a critical reaction with aluminum azide (AlCl3·NaN3) in refluxing tetrahydrofuran [5]. This step results in the formation of 4-imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidine (V), which is then hydrolyzed with 1N hydrochloric acid and subsequently treated with potassium hydroxide to yield pemirolast potassium salt [5] [6].

An alternative and more streamlined synthetic approach has been developed, offering a one-pot reaction that simplifies the production process [5]. In this method, compound (IV) is directly treated with sodium azide in refluxing acetic acid, followed by hydrolysis with hydrochloric acid and treatment with potassium hydroxide [5]. This approach reduces the number of isolation steps and potentially improves overall yield and efficiency [5] [6].

The key intermediate compounds in pemirolast synthesis include:

  • 2-Amino-3-methylpyridine: The initial pyridine derivative that provides the core structure [5]
  • Ethoxymethylenemalonodinitrile: The condensation partner that enables formation of the pyrimidine ring [5]
  • Pyridopyrimidine derivative (IV): The crucial intermediate that undergoes tetrazole ring formation [5] [6]
  • 4-Imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidine: The penultimate intermediate before salt formation [5]

Table 1: Historical Synthesis Routes of Pemirolast

RouteKey IntermediatesFinal StepsReference
Original Synthesis2-amino-3-methylpyridine + ethoxymethylenemalonodinitrile → monocyclic intermediate → pyridopyrimidine derivativeReaction with aluminum azide (AlCl3·NaN3) in refluxing THF → hydrolysis with 1N HCl → treatment with KOHU.S. Pat. No. 4,122,274
Alternative One-Pot SynthesisPyridopyrimidine derivative (IV) directly treated with NaN3 in refluxing acetic acidHydrolysis with HCl → treatment with KOHDrugfuture.com synthesis data

These synthetic routes have been optimized over time to improve yield, purity, and industrial feasibility [3] [7]. The development of these methodologies has been instrumental in establishing reliable production processes for pemirolast and its pharmaceutical formulations [8].

Optimization of Purification Processes for High-Purity Output

The purification of pemirolast represents a critical phase in its industrial production, directly impacting the quality and efficacy of the final product [1] [9]. Various purification strategies have been developed and optimized to ensure high-purity output while maintaining economic viability at industrial scales [3].

Conventional recrystallization techniques were initially employed for pemirolast purification, utilizing suitable solvent systems to remove impurities [1]. However, these methods often resulted in lower purity levels and presented yield optimization challenges that necessitated the development of more sophisticated approaches [9] [10].

A significant advancement in pemirolast purification came with the introduction of optimized recrystallization processes involving primary or secondary amines [1]. As described in European Patent EP1285921A1, this method involves the salification of pemirolast acid form in the presence of carefully controlled amounts of primary or secondary amines [1] [3]. This approach has demonstrated superior purification efficiency, producing high-purity pemirolast with improved yields compared to conventional methods [1].

Water-ethanol recrystallization systems have proven particularly effective for sodium salt formation of pemirolast [6] [10]. The process typically employs a 1:1 ratio of water to ethanol, though the exact proportions require careful optimization to maximize yield and purity [6]. This method has been documented to produce moderate yields of purified sodium salt, though it remains sensitive to precise control of the water-ethanol ratio [6] [10].

For the production of stable sodium salt hemihydrate forms of pemirolast, a specialized slurry formation method has been developed [10]. This technique involves partial dissolution in ethanol with controlled water content (typically less than 10%) [10]. The careful regulation of water content is crucial, as it directly influences the formation of the desired hemihydrate crystal structure that exhibits superior stability characteristics [10] [3].

Table 2: Optimization of Purification Processes for Pemirolast

Purification MethodProcess DetailsAdvantagesChallenges
Conventional RecrystallizationStandard recrystallization from suitable solventsSimple process, widely applicableLower purity, yield optimization issues
Optimized Recrystallization with AminesSalification of pemirolast acid form in presence of primary or secondary aminesProduces high purity product, improved yieldRequires precise control of amine quantities
Water-Ethanol RecrystallizationRecrystallization from water:ethanol mixture (1:1 ratio)Good for sodium salt formation, moderate yieldsSensitive to water:ethanol ratio
Slurry Formation MethodPartial dissolution in ethanol with controlled water content (<10%)Effective for sodium salt hemihydrate formation, stable productRequires careful control of water content

The purification process must also address specific challenges related to the physical properties of pemirolast and its salts [9]. For instance, the hygroscopic nature of potassium salt forms necessitates specialized drying and handling procedures to maintain product stability [8] [10]. Similarly, the physical instability of certain sodium salt forms requires precise control of crystallization parameters to ensure consistent quality [10].

Modern industrial purification protocols often incorporate in-process controls and analytical techniques to monitor purity throughout the manufacturing process [9]. These may include high-performance liquid chromatography, X-ray diffraction analysis for crystal structure verification, and spectroscopic methods to identify and quantify potential impurities [3] [9]. Such comprehensive quality control measures are essential for ensuring that the final pemirolast product meets stringent pharmaceutical standards [9].

Novel Approaches in Salt Formation (Potassium vs. Sodium Salts)

The development of different salt forms represents a significant aspect of pemirolast production, with potassium and sodium salts exhibiting distinct properties that influence their pharmaceutical applications and manufacturing processes [3] [10]. Understanding the differences between these salt forms is crucial for optimizing production methods and ensuring product stability [10].

Pemirolast potassium, the more commonly utilized salt form, appears as a slightly yellow powder that is readily soluble in water [2] [8]. This salt form has been successfully commercialized under trade names such as Alegysal and Alamast [4]. However, research has identified certain limitations of the potassium salt, including its hygroscopic nature which contributes to potential chemical instability during storage and handling [10] [20]. Additionally, studies have reported that pemirolast potassium can produce sharp plasma concentration peaks in humans, which may affect its pharmacokinetic profile [20].

In contrast, sodium salt forms of pemirolast have been investigated as potential alternatives with potentially improved properties [3] [20]. Early attempts to synthesize pemirolast sodium, as described in U.S. Patent No. 4,122,274, resulted in physically unstable products that limited their commercial viability [20]. However, more recent innovations have focused on developing stable crystalline forms of pemirolast sodium [3] [20].

A notable advancement in sodium salt formation is the development of pemirolast sodium hemihydrate, which demonstrates significantly improved physical and chemical stability compared to earlier sodium salt forms [20]. This crystalline form is obtained through carefully controlled crystallization processes that regulate water content and crystallization parameters [10] [20]. The production of this stable hemihydrate form involves reacting pemirolast with a sodium-containing base, followed by crystallization from an appropriate solvent system [20].

The crystallization process for sodium salt forms requires precise control of several parameters [10]. Effective methods include attaining supersaturation in a solvent system containing sodium salt of pemirolast, which can be achieved through cooling, solvent evaporation, or the addition of a suitable antisolvent [20]. Another approach involves decreasing solubility through "salting out" by adding sodium salts such as sodium chloride or sodium sulfate to increase the ionic strength of the solution [20]. The addition of seed crystals to a supersaturated solution can also facilitate controlled crystallization [20].

Table 3: Comparison of Pemirolast Potassium and Sodium Salts

PropertyPotassium SaltSodium Salt
Physical StabilityHygroscopic, potential chemical instabilityPhysically unstable in traditional form; stable as hemihydrate
SolubilitySoluble in water, slightly yellow powderSoluble in water, requires specific crystallization conditions
Production ChallengesStandard production method, well-establishedRequires careful control of crystallization parameters
Clinical UseMarketed as Alegysal and AlamastNot widely used commercially

The solvent system used for crystallization typically includes organic solvents such as alkyl acetates (ethyl acetate, isopropyl acetate), lower alkyl alcohols (methanol, ethanol, isopropanol), or combinations thereof [20]. For the production of sodium salt hemihydrate, the presence of a controlled amount of water (typically no more than 10-12% by weight relative to the organic solvent) is essential [20]. This water may be added directly to the crystallization mixture or may already be present in the organic solvent or the pemirolast sodium starting material [20].

The development of stable sodium salt forms represents an ongoing area of research in pemirolast production, with potential advantages in terms of stability, bioavailability, and manufacturing efficiency [3] [10] [20]. These innovations in salt formation contribute to the continued evolution of pemirolast as a pharmaceutical compound and highlight the importance of salt form selection in drug development and production [3].

Scalability Challenges and Green Chemistry Considerations

The industrial-scale production of pemirolast faces numerous scalability challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [12] [21]. These challenges span various aspects of production, from raw material sourcing to final product quality control [21].

A significant scalability concern involves the increasing costs of key intermediates and reagents used in pemirolast synthesis [21]. As global demand for pharmaceutical compounds grows, competition for raw materials can drive up production costs and potentially impact supply chain stability [21]. Industrial manufacturers have implemented alternative sourcing strategies and bulk purchasing approaches to mitigate these challenges and maintain economic viability [21] [3].

The inherent complexity of pemirolast synthesis, involving multi-step processes with sensitive reaction conditions, presents additional scalability hurdles [21]. Each reaction step must be carefully controlled and optimized when scaled up from laboratory to industrial production volumes [3]. Process optimization efforts have focused on simplifying synthetic routes, with one-pot synthesis methods offering particular promise for reducing complexity and improving efficiency at larger scales [5] [21].

Achieving consistent high purity across large-scale production batches represents another critical challenge [9] [21]. Industrial solutions include the implementation of optimized recrystallization protocols with tightly controlled parameters to ensure uniform product quality [9]. Similarly, salt formation processes require precise control of crystallization conditions, often employing seeding techniques to promote consistent crystal formation and growth [10] [21].

Table 4: Scalability Challenges in Pemirolast Production

ChallengeDescriptionIndustrial Solutions
Raw Material CostsIncreasing costs of key intermediates and reagentsAlternative sourcing, bulk purchasing strategies
Process ComplexityMulti-step synthesis with sensitive reaction conditionsProcess optimization, one-pot synthesis where possible
Purification EfficiencyAchieving consistent high purity at industrial scaleOptimized recrystallization with controlled parameters
Salt Formation ControlControlling salt formation parameters for consistent productPrecise control of crystallization conditions, seeding techniques
Quality ControlMaintaining consistent quality across batchesRobust analytical methods, in-process controls

In parallel with addressing scalability challenges, the pharmaceutical industry has increasingly embraced green chemistry principles in pemirolast production [11] [14]. These approaches aim to reduce environmental impact while maintaining or improving production efficiency [14].

Traditional pemirolast synthesis methods often rely on organic solvents such as tetrahydrofuran and acetic acid, which present environmental and safety concerns [5] [14]. Green chemistry approaches have explored the use of water as a reaction medium and reduced organic solvent usage [14] [22]. For instance, catalyst-free synthesis routes for related heterocyclic compounds have been developed using water as the primary solvent, demonstrating the potential for more environmentally friendly production methods [22].

Conventional synthesis routes typically employ metal catalysts, particularly aluminum compounds, which can contribute to waste streams and potential environmental contamination [5] [14]. Research into catalyst-free synthesis pathways represents a promising direction for greener pemirolast production, potentially reducing toxicity and metal contamination issues [14] [22].

Energy consumption represents another environmental consideration, with traditional methods often requiring high-temperature refluxing conditions [5] [14]. Green chemistry approaches have explored room-temperature reactions where possible, significantly reducing energy requirements and associated carbon footprint [14] [22]. Additionally, one-pot synthesis methods not only address scalability challenges but also contribute to green chemistry goals by reducing purification steps and minimizing waste generation [5] [14].

Table 5: Green Chemistry Considerations in Pemirolast Production

AspectConventional MethodsGreen Chemistry ApproachesBenefits
Solvent UseOrganic solvents (THF, acetic acid)Water as reaction medium, reduced organic solvent useReduced environmental impact, safer processing
Catalyst RequirementsMetal catalysts (aluminum compounds)Catalyst-free synthesis routesLower toxicity, reduced metal contamination
Energy ConsumptionHigh temperature refluxing conditionsRoom temperature reactions where possibleLower energy consumption, reduced carbon footprint
Waste GenerationMultiple purification steps, significant wasteOne-pot synthesis, reduced purification stepsHigher atom economy, less waste
Alternative TechnologiesTraditional heating methodsMicrowave-assisted synthesis, high hydrostatic pressureFaster reaction times, improved efficiency

Alternative technologies have shown particular promise for greener pemirolast production [11] [14]. Microwave-assisted synthesis has been applied to related heterocyclic compounds, demonstrating faster reaction times and improved efficiency compared to conventional heating methods [11]. Similarly, high hydrostatic pressure has been explored as an activation method for similar reactions, significantly reducing reaction times while maintaining high yields [14].

Physical Description

Solid

Color/Form

Crystals from dimethylformamide

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.07595890 g/mol

Monoisotopic Mass

228.07595890 g/mol

Heavy Atom Count

17

LogP

0
log Kow = 0.36 /Estimated/

Melting Point

310-311 °C (decomposes)

UNII

2C09NV773M

Related CAS

100299-08-9 (potassium salt)

Drug Indication

For the prevention of itching of the eyes caused by allergies such as hay fever, and allergic conjunctivitis
FDA Label

Therapeutic Uses

Antiallergic
Pemirolast ophthalmic solution is indicated for the prophylaxis of itching of the eye associated with allergic conjunctivitis. /Included in US product labeling/ /Pemirolast potassium/
The preventive effect of pemirolast against restenosis after coronary stent placement was evaluated. Eighty-four patients with 89 de novo lesions who underwent successful coronary stenting were assigned to the pemirolast group (40 patients, 45 lesions) and the control group (44 patients, 44 lesions). Administration of pemirolast (20 mg/day) was initiated from the next morning after stenting and continued for 6 months of follow-up. Quantitative coronary angiography was performed immediately after stenting and at follow-up. Angiographic restenosis was defined as diameter stenosis > or = 50% at follow-up. Intravascular ultrasound study conducted at follow-up angiography was used to measure vessel cross-sectional area (CSA), stent CSA, lumen CSA, neointima CSA (stent CSA--lumen CSA), and percentage neointima CSA (neointima CSA/stent CSA x 100%) at the minimal lumen site. There were no significant differences in baseline characteristics between the two groups. Restenosis rate was significantly lower in the pemirolast group than in the control group (15.0% vs 34.1% of patients, 13.3% vs 34.1% of lesions, p < 0.05, respectively). The intravascular ultrasound study at follow-up (36 lesions in the pemirolast group, 33 in the control group) found no significant differences in vessel CSA and stent CSA between the two groups(17.3 +/- 2.2 vs 16.8 +/- 2.4 mm2, 8.6 +/- 1.9 vs 8.4 +/- 1.7 sq mm, respectively). However, lumen CSA was significantly larger in the pemirolast group than in the control group (5.5 +/- 1.3 vs 4.4 +/- 1.1 sq mm, p < 0.05). Moreover, neointima CSA and percentage neointima CSA were significantly smaller in the pemirolast group (3.1 +/- 1.1 vs 4.0 +/- 1.2 sq mm, p < 0.05 and 36.2 +/- 15.9% vs 47.4 +/- 15.6%, p < 0.01). /Pemirolast potassium/

Mechanism of Action

Pemirolast binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Pemirolast has also been observed to inhibit antigen-stimulated calcium ion influx into mast cells through the blockage of calcium channels. Pemirolast inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils.
To determine whether pemirolast, a new antiallergic drug, inhibits the activation of eosinophils, we investigated the effect of pemirolast on the release of leukotriene C4 (LTC4) and eosinophil cationic protein (ECP) from human eosinophils. Calcium ionophore A23187 caused both LTC4 and ECP release from human eosinophils, whereas PAF and FMLP induced only ECP release from the eosinophils. Pemirolast (10(-6) to 10(-3) M) inhibited A23187-induced LTC4 release from the eosinophils in a dose-dependent fashion with 77% inhibition at 10(-3) M. Pemirolast (10(-5) to 10(-3) M) inhibited A23187-induced ECP release from the eosinophils in a dose-dependent fashion with 42% inhibition at 10(-3) M. Pemirolast (10(-4) and 10(-3) M) also inhibited PAF-induced and FMLP-induced ECP release from the eosinophils. We conclude that pemirolast prevents the activation of human eosinophils to inhibit LTC4 and ECP release. These results suggest that pemirolast might be useful in controlling allergic diseases by inhibiting eosinophil activation. /Pemirolast potassium/
Pemirolast is a mast cell stabilizer and inhibits the release of inflammatory mediators from cells associated with Type I immediate hypersensitivity reactions. The drug has been observed to block antigen-stimulated calcium ion influx into mast cells. Pemirolast also inhibits the chemotaxis of eosinophils into ocular tissue, and prevents inflammatory mediator release from human eosinophils. /Pemirolast potassium/

Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/

Other CAS

69372-19-6
100299-08-9

Absorption Distribution and Excretion

Following topical administration, about 10-15% of the dose was excreted unchanged in the urine.
A mean peak plasma level of 4.7 ng/mL occurred after 2 weeks of administration. /Pemirolast potassium/
Elimination: Renal, 84 to 90% of dose eliminated within 24 hours, about 10 to 15% of the dose was excreted unchanged. /Pemirolast potassium/
Pemirolast potassium is excreted in the milk of lactating rats at concentrations higher than those in plasma. It is not known whether pemirolast potassium is excreted in human milk.
Topical ocular administration of one to two drops of Alamast ophthalmic solution in each eye four times daily in 16 healthy volunteers for two weeks resulted in detectable concentrations in the plasma. The mean (+/- SE) peak plasma level of 4.7 +/- 0.8 ng/mL occurred at 0.42 +/- 0.05 hours and the mean half-life was 4.5 +/- 0.2 hours. /Pemirolast potassium/

Metabolism Metabolites

Hepatic (Ophthalmic)

Associated Chemicals

Pemirolast potassium;100299-08-9

Wikipedia

Pemirolast

Drug Warnings

Headaches, rhinitis, and cold/flu symptoms occurred in 10-25% of patients in clinical trials. ... Ocular burning/stinging, dry eye, foreign body sensation, and ocular discomfort, which occurre in 1-2% of patients, were the most common adverse ocular effects reported in clinical studies. /Pemirolast potassium/
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./ /Pemirolast potassium/
Pemirolast potassium is excreted in the milk of lactating rats at concentrations higher than those in plasma. It is not known whether pemirolast potassium is excreted in human milk. Because many drugs are excreted in human milk, caution should be exercised when Alamast ophthalmic solution is administered to a nursing woman. /Pemirolast potassium/
The following ocular and non-ocular adverse reactions were reported at an incidence of less than 5%: Ocular: burning, dry eye, foreign body sensation, and ocular discomfort. Non-Ocular: allergy, back pain, bronchitis, cough, dysmenorrhea, fever, sinusitis, and sneezing/nasal congestion. /Pemirolast potassium/
The preservative in ALAMAST, lauralkonium chloride, may be absorbed by soft contact lenses. Patients who wear soft contact lenses and whose eyes are not red should be instructed to wait at least ten minutes after instilling ALAMAST before they insert their contact lenses. /Pemirolast potassium/

Biological Half Life

4.5 hours (Ophthalmic)
...Mean half-life was 4.5 +/- 0.2 hours. /Pemirolast potassium/

General Manufacturing Information

Preparation: P.F. Juby, US 4122274 (1978 to Bristol-Myers)
Information available in 2004 indicated that Pemirolast potassium was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Interactions

The effect of a newly developed anti-allergic drug, pemirolast potassium (TBX), on the pharmacokinetics and metabolism of theophylline was investigated under steady-state conditions in seven healthy male volunteers. A sustained-release theophylline formulation (100 mg twice daily at 12 h intervals) was given as monotherapy and coadministered with TBX (10 mg twice daily at 12 h). Plasma concentration-time curves and the urinary excretion of theophylline and its major metabolites after administration of theophylline alone and after coadministration with TBX were compared. No significant adverse effects from this study were observed. There were no significant differences in the total body clearance, renal clearance and maximum concentration of theophylline between the two treatments, although coadministration of TBX significantly delayed the time to reach maximum concentration of theophylline. In the case of urinary excretion, no significant changes in the fraction of urinary excretion of theophylline and its metabolites were observed. These results indicate that TBX has little or no effect on the pharmacokinetics and metabolism of theophylline and suggest that TBX is safe for asthma patients receiving theophylline therapy for treatment of chronic obstructive airway diseases.

Dates

Last modified: 08-15-2023
Tinkelman DG, Berkowitz RB: A pilot study of pemirolast in patients with seasonal allergic rhinitis. Ann Allergy. 1991 Feb;66(2):162-5. [PMID:1994787]

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